Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

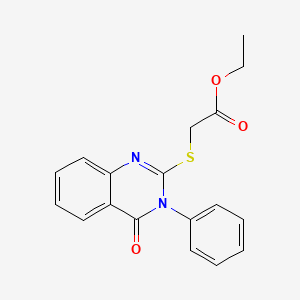

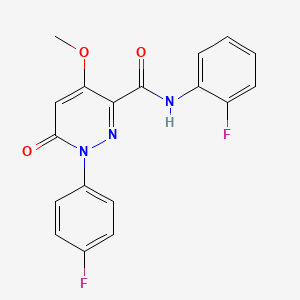

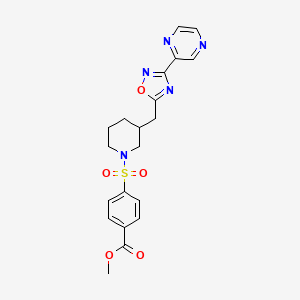

Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate is a compound that has been synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The compound has been the subject of research due to its potential biological effects .

Synthesis Analysis

The synthesis of Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate includes a quinazoline ring that forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .Scientific Research Applications

Anticancer Activity

Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate has been studied for its potential anticancer properties. Quinazolinone derivatives are known to exhibit a variety of biological effects, including anticancer activities. The compound’s ability to interfere with cellular proliferation and viability makes it a candidate for further research in cancer therapy .

Anticonvulsant Effects

Research has indicated that quinazolinone derivatives can have significant anticonvulsant effects. This compound, due to its structural similarity, may be useful in the development of new medications for the treatment of epilepsy and other seizure disorders .

Antimicrobial Properties

The antimicrobial properties of quinazolinone derivatives have been well-documented. Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate could be utilized in the synthesis of new antimicrobial agents that are effective against a range of bacterial and fungal pathogens .

Antituberculosis Activity

Some derivatives of quinazolinone, particularly those containing the thiazolidine-4-one moiety, have shown promising antituberculosis activity. This suggests that Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate could be a precursor in the synthesis of antituberculosis drugs .

Enhancement of HDL Cholesterol Activity

There is evidence that compounds containing a quinazolin-4-one moiety can increase HDL cholesterol activity. This compound may contribute to the development of therapeutic agents aimed at improving lipid profiles and preventing cardiovascular diseases .

Synthesis of Hybrid Derivatives

The compound serves as a versatile intermediate in the synthesis of hybrid derivatives that combine quinazolin-4-one with different heterocycles. These derivatives can possess a wide range of biological activities, making them valuable in pharmaceutical research and development .

Mechanism of Action

Target of Action

Quinazolinone derivatives, which this compound is a part of, are known to have a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .

Mode of Action

Many quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate”. Based on the known activities of similar compounds, it could potentially affect pathways related to cell growth (in the case of anticancer activity), neuronal signaling (in the case of anti-convulsant activity), or bacterial growth (in the case of antimicrobial activity) .

Result of Action

Based on the known activities of similar compounds, it could potentially lead to cell death (in the case of anticancer activity), decreased neuronal excitability (in the case of anti-convulsant activity), or inhibition of bacterial growth (in the case of antimicrobial activity) .

properties

IUPAC Name |

ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKXKIKQLLSBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)

![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)

![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)